molecular formula C25H29N5O2 B2887607 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1207031-41-1

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No.: B2887607
CAS No.: 1207031-41-1
M. Wt: 431.54
InChI Key: PSDAMMCJPZWAPN-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is to start with 2-methyl-6-morpholinopyrimidin-4-ol, which undergoes a series of reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Large-scale reactors and continuous flow processes might be employed to handle the production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • 2-methyl-6-morpholinopyrimidin-4-ol

  • 2,2-diphenylacetamide

  • Other pyrimidine derivatives

Uniqueness: N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide stands out due to its specific combination of functional groups and its potential applications in various fields

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-19-28-22(18-23(29-19)30-14-16-32-17-15-30)26-12-13-27-25(31)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,24H,12-17H2,1H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAMMCJPZWAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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